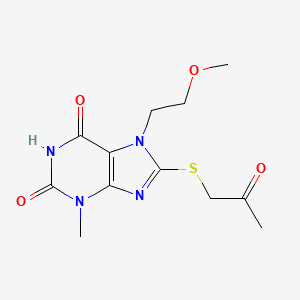

7-(2-methoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by modifications at positions 7 and 8 of the purine core. The 7-position is substituted with a 2-methoxyethyl group, while the 8-position features a (2-oxopropyl)thio moiety. These substitutions are critical for modulating solubility, bioavailability, and biological activity.

Properties

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S/c1-7(17)6-21-12-13-9-8(16(12)4-5-20-3)10(18)14-11(19)15(9)2/h4-6H2,1-3H3,(H,14,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPQRQIYIOLNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available purine derivatives.

Substitution Reactions: Introduction of the 2-methoxyethyl group at the 7-position and the 3-methyl group at the 3-position can be achieved through nucleophilic substitution reactions.

Thioether Formation: The 8-position thioether linkage is formed by reacting the purine derivative with a suitable thiol, such as 2-oxopropylthiol, under basic conditions.

Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield and purity.

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The methoxyethyl and methyl groups can be substituted under appropriate conditions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Various functionalized purine derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique substituents allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, purine derivatives are of great interest due to their role in nucleic acids. This compound could be studied for its potential interactions with DNA or RNA, possibly serving as a probe or inhibitor in biochemical assays.

Medicine

In medicine, purine analogs are often explored for their therapeutic potential. This compound might be investigated for its activity against certain enzymes or receptors, potentially leading to the development of new drugs.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties might make them suitable for specific applications requiring precise molecular interactions.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleic acid metabolism. The compound might inhibit or modulate the activity of these targets, affecting cellular processes such as DNA replication or repair.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Modifications at Position 7

The 7-substituent influences lipophilicity and receptor binding. Key analogs include:

Modifications at Position 8

The 8-substituent governs electronic effects and target engagement. Notable examples:

- Key Insight: The (2-oxopropyl)thio group introduces a reactive ketone, enabling covalent interactions with cysteine residues in target proteins, a mechanism distinct from non-covalent analogs (e.g., methylsulfonyl or pyridinyloxy derivatives) .

Anticancer Potential

- Triazolylmethoxy Analogs : Derivatives like 22a and 22i () exhibit IC₅₀ values <5 µM in breast cancer models, attributed to triazole-mediated DNA intercalation .

- Imidazo-Purine Diones: Compound 49 () shows potent activity against melanoma (IC₅₀ = 1.2 nM) via ATP-competitive kinase inhibition .

Neurological Effects

- Pyridinyloxy Derivatives : Analogs like 3j and 3m () retain analgesic effects but lack caffeine-like CNS stimulation, highlighting the role of 8-substituents in decoupling activities .

Physicochemical Properties

- Melting Points : Methoxyethyl/ethoxyethyl analogs exhibit lower melting points (117–166°C) compared to halogenated derivatives (e.g., 4-chlorobenzyl, >200°C), correlating with crystallinity .

- Spectral Data : IR peaks at 1690–1720 cm⁻¹ (C=O stretching) and 2974–3100 cm⁻¹ (C-H stretching) are consistent across analogs .

Biological Activity

7-(2-methoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with potential biological activity. Its structure includes various functional groups that may influence its interaction with biological targets, including enzymes and nucleic acids. This article explores the compound's biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: C12H16N4O4S

Molecular Weight: 288.35 g/mol

IUPAC Name: 7-(2-methoxyethyl)-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione

Structure

The compound's structure features a purine core with a methoxyethyl group at the 7-position and a thioether linkage at the 8-position. This unique configuration may confer specific biological properties not seen in other purine derivatives.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Nucleic Acid Interaction: The purine base structure allows for potential binding to DNA and RNA, possibly interfering with nucleic acid synthesis and metabolism.

- Enzyme Modulation: It may act as an inhibitor or modulator of enzymes involved in nucleotide metabolism, impacting cellular processes such as replication and repair.

Potential Biological Targets

| Target Type | Potential Effects |

|---|---|

| Enzymes | Inhibition of nucleoside triphosphate hydrolases |

| Receptors | Possible modulation of purinergic receptors |

Anticancer Properties

Preliminary studies suggest that purine derivatives can exhibit cytotoxic effects on cancer cells by interfering with DNA synthesis. The thioether group in this compound may enhance its ability to penetrate cell membranes and target intracellular pathways.

Case Studies

- Inhibition of Tumor Growth: A study involving structurally similar compounds demonstrated significant inhibition of tumor growth in vitro, suggesting that this compound could have similar effects.

- Antimicrobial Activity: Research on related thioether-containing purines indicated potential antimicrobial properties, warranting further investigation into this compound's efficacy against bacterial strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 7-(2-methoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione, it is beneficial to compare it with other known purines:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Caffeine | Methylated xanthine | Stimulant properties |

| Allopurinol | Purine analog | Used in gout treatment |

| Thioether Purines | Similar thioether linkage | Potential anticancer and antiviral activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.